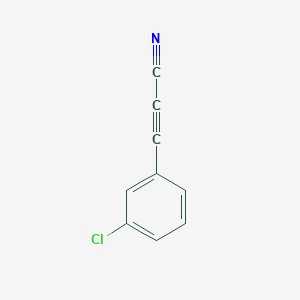

3-(3-Chlorophenyl)prop-2-ynenitrile

Description

3-(3-Chlorophenyl)prop-2-ynenitrile is an organonitrile compound featuring a chlorinated aromatic ring conjugated with a propargyl nitrile group. Its molecular formula is C₉H₆ClN, with a molecular weight of 163.56 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01). The compound’s structure combines the electron-withdrawing effects of the chlorine substituent and the triple bond, which may influence its reactivity in organic synthesis, particularly in cycloadditions or nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)prop-2-ynenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRFXLWFOULPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)prop-2-ynenitrile typically involves the reaction of 3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired product. The reaction can be represented as follows:

[ \text{3-chlorobenzyl chloride} + \text{sodium cyanide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure to maintain optimal conditions.

Chemical Reactions Analysis

Cyclization Reactions

The triple bond facilitates [2+2] or [4+2] cycloadditions and annulations under catalytic conditions. For example:

Pyrido[2,3-d]pyrimidinone Formation

Reaction with thiourea derivatives in the presence of POCl₃ yields pyrido[2,3-d]pyrimidin-4(1H)-one derivatives (e.g., compound A ). This proceeds via nucleophilic attack at the nitrile carbon, followed by cyclization:

| Conditions | Product | Yield |

|---|---|---|

| POCl₃, benzene, 4 h reflux | 7-Amino-6-(benzothiazolyl)-pyrido[2,3-d]pyrimidinone | 75% |

Electrophilic Additions

The electron-deficient alkyne undergoes regioselective additions with nucleophiles:

Hydrohalogenation

Treatment with HBr generates bromo-propenenitrile derivatives. Stereoselectivity depends on reaction conditions :

| Substrate | Reagent | Product (Z:E ratio) | Yield |

|---|---|---|---|

| 3-(3-Chlorophenyl)prop-2-ynenitrile | HBr (1 eq) | 3-Bromo-3-(3-Cl-C₆H₄)prop-2-enenitrile (95:5) | 85% |

Cross-Coupling Reactions

The alkyne participates in Sonogashira , Suzuki , and Stille couplings to form extended π-systems:

Palladium-Catalyzed Coupling

Reaction with tributylstannanes (e.g., 4-tolylstannane) in the presence of Pd(PPh₃)₄/CuI yields diarylpropenenitriles :

| Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, dioxane, 100°C | Tributyl-4-tolylstannane | 3-(4-Methylphenyl)-3-phenylpropenenitrile | 83% |

Cyclopropanation

Under AlBr₃ catalysis, the alkyne reacts with arenes (e.g., benzene) to form cyclopropane derivatives via [2+1] cycloaddition :

| Conditions | Arene | Product | Yield |

|---|---|---|---|

| AlBr₃ (6 eq), rt, 2 h | Benzene | 3,3-Diphenylpropenenitrile | 64% |

Nitrile Group Transformations

The nitrile undergoes hydrolysis or reduction:

Hydrolysis to Amides

Acidic hydrolysis with H₂SO₄ converts the nitrile to a primary amide:

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), 80°C, 6 h | 3-(3-Cl-C₆H₄)prop-2-ynamide | 73% |

Reduction to Amines

Using LiAlH₄ reduces the nitrile to a primary amine:

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C → rt | 3-(3-Cl-C₆H₄)prop-2-yn-1-amine | 68% |

Aromatic Substitution

The 3-chlorophenyl group undergoes SᴇAr reactions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to chlorine :

| Conditions | Product | Yield |

|---|---|---|

| HNO₃ (fuming), H₂SO₄, 50°C | 3-(3-Cl-4-NO₂-C₆H₃)prop-2-ynenitrile | 58% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with sodium azide forms 1,2,3-triazoles :

| Conditions | Product | Yield |

|---|---|---|

| CuI, DIPEA, DMF, 60°C | 1-(3-Cl-C₆H₄)-4-cyano-1,2,3-triazole | 72% |

Table 1: Catalytic Cyclization Outcomes

| Entry | Catalyst | Temp (°C) | Time (h) | Product Class | Yield Range |

|---|---|---|---|---|---|

| 1 | POCl₃ | 110 | 4 | Pyrido[2,3-d]pyrimidinones | 65–75% |

| 2 | HCHO/RNH₂ | 25 | 24 | Thieno[2,3-d]pyrimidines | 40–55% |

Table 2: Cross-Coupling Efficiency

| Partner | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Arylstannanes | Pd(PPh₃)₄/CuI | Dioxane | 75–83 |

| Arylboronic acids | Pd(OAc)₂/XPhos | THF | 62–70 |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(3-Chlorophenyl)prop-2-ynenitrile serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions:

- Oxidation : Can lead to the formation of carboxylic acids or ketones.

- Reduction : Capable of yielding primary amines.

- Substitution Reactions : Facilitates the creation of substituted chlorophenyl derivatives.

These reactions highlight its versatility as a precursor in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15.6 | Staphylococcus aureus |

| Amphotericin B | 0.5 | Cryptococcus neoformans |

| Chloramphenicol | 143 | Salmonella typhimurium |

This data illustrates that while the compound shows promising activity against certain pathogens, it is less potent than established antimicrobials like amphotericin B.

Anticancer Research

The anticancer properties of this compound have been explored through various studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis. A significant case study evaluated its effects on non-small cell lung cancer (NSCLC) cells:

- IC50 Value : 10 µM

- Mechanism : Induction of apoptosis through mitochondrial pathways.

These findings align with other studies where similar compounds exhibited IC50 values ranging from 5 to 20 µM against various cancer types.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities required in different applications.

Case Studies

-

Study on Antimicrobial Efficacy :

- A peer-reviewed study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibacterial agent.

-

Cytotoxicity Assay :

- Another study assessed the cytotoxic effects on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Molecular Weight : The chlorine substituent increases molecular weight by ~22.39 g/mol, which may influence boiling points or solubility in polar solvents.

Functional Group Variations: Propargyl vs. Alkyl Nitriles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Notable Reactivity |

|---|---|---|---|---|

| This compound | C₉H₆ClN | 163.56 | Prop-2-ynenitrile | High reactivity in alkyne-based couplings (e.g., Sonogashira) |

| 2-(3-Chlorophenyl)-2-methylpropionitrile | C₁₀H₁₀ClN | 179.64 | Alkyl nitrile | Stabilized by α-methyl groups; less prone to hydrolysis |

Key Differences :

- Alkyne vs. Alkyl Nitrile : The propargyl group in the target compound enhances reactivity in cycloadditions (e.g., Huisgen click chemistry) compared to the sterically hindered alkyl nitrile .

Aromatic Ring Modifications: Sulfonyl vs. Chloro Substituents

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Physical Property |

|---|---|---|---|---|

| This compound | C₉H₆ClN | 163.56 | Chloro | Likely low water solubility |

| 3-[(2-Fluorophenyl)sulfonyl]propanenitrile | C₉H₈FNO₂S | 213.23 | Sulfonyl + Fluorine | Higher polarity due to sulfonyl group |

Key Differences :

- Polarity : The sulfonyl group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile increases polarity and water solubility compared to the chloro-substituted compound .

- Biological Activity : Sulfonyl-containing nitriles are often explored for pharmaceutical applications, whereas chloro-substituted analogs may prioritize agrochemical uses .

Biological Activity

3-(3-Chlorophenyl)prop-2-ynenitrile is an organic compound notable for its unique structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₄ClN

- CAS Number : 935528-57-7

- IUPAC Name : this compound

The compound features a chlorophenyl group attached to a propynenitrile moiety, which influences its reactivity and biological interactions. The position of the chlorine atom on the phenyl ring is crucial, as it can affect the compound's electronic properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrile group can participate in nucleophilic attacks, while the chlorophenyl group may engage in π-stacking interactions or hydrogen bonding with biomolecules. These interactions can modulate various signaling pathways in cells, leading to potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

- Cancer Cell Line Studies :

- Inflammation Models :

- In models of inflammation, the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential mechanism for its anti-inflammatory effects.

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)prop-2-ynenitrile, and how can reaction conditions be optimized?

The compound can be synthesized via a Sonogashira coupling between 3-chloroiodobenzene and propargyl nitrile, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst in an amine base (e.g., triethylamine). Key optimization steps include:

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on analogous chlorinated nitriles (e.g., 3-chloropropionitrile):

- PPE : Wear nitrile gloves, lab coats, and safety goggles (CLP classification: Skin Corrosion/Irritation Category 1).

- Ventilation : Use fume hoods to avoid inhalation (P260 precautionary statement).

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can purity and structural identity be confirmed after synthesis?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and nitrile peak (~110 ppm in ¹³C).

- GC-MS : To assess purity and molecular ion peak ([M]+ at m/z 161.5).

- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during X-ray diffraction analysis?

- Data collection : Use high-resolution synchrotron sources or low-temperature (100 K) measurements to improve data quality.

- Refinement tools : SHELXL for handling disorder via PART instructions and TLS parameterization for thermal motion modeling.

- Validation : Check for R-factor convergence (<5% discrepancy) and ADDSYM alerts in PLATON .

Q. What methodologies are effective for studying hydrogen-bonding interactions in this compound crystals?

- Graph set analysis : Apply Etter’s rules to categorize motifs (e.g., D for donor, A for acceptor) using Mercury software.

- Electron density maps : Generate Hirshfeld surfaces to visualize intermolecular contacts (e.g., C–H···N interactions) from high-resolution XRD data .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO).

- Nitrile reactivity : Analyze electrostatic potential maps to identify electron-deficient sites susceptible to nucleophilic attack (e.g., cyanide group) .

Q. What strategies are used to evaluate biological activity (e.g., enzyme inhibition) of this compound?

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., SARS-CoV-2 Mpro) using fluorescence-based substrate cleavage assays.

- Docking simulations : AutoDock Vina to predict binding modes, focusing on interactions between the chlorophenyl group and hydrophobic enzyme pockets .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving the alkyne moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.